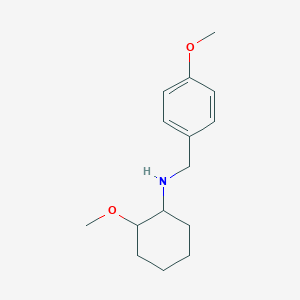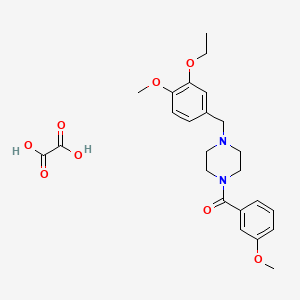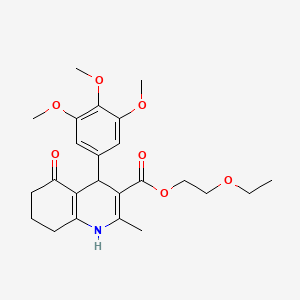![molecular formula C12H24N2O B5209346 (3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5209346.png)
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1996 and has since been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Mechanism of Action
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate signaling in the brain. By blocking this receptor, (3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine reduces the excitatory effects of glutamate and modulates the activity of other neurotransmitter systems such as dopamine and GABA.
Biochemical and Physiological Effects:
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine has been shown to have a number of biochemical and physiological effects in animal models, including changes in gene expression, synaptic plasticity, and neuroinflammation. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using (3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine in lab experiments is its high selectivity for the mGluR5 receptor, which allows for more precise manipulation of glutamate signaling pathways. However, its limited solubility in water and other solvents can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on (3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine and its therapeutic applications. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of interest include its effects on synaptic plasticity and learning and memory, as well as its potential as a treatment for addiction and other psychiatric disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesis Methods
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine can be synthesized using a multi-step process involving the reaction of 3-methylcyclopentanone with 2-bromoethylmorpholine, followed by reduction and deprotection steps. The final product is obtained as a white powder with a purity of over 98%.
Scientific Research Applications
(3-methylcyclopentyl)[2-(4-morpholinyl)ethyl]amine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease, Alzheimer's disease, schizophrenia, and addiction. It has been shown to improve cognitive function, reduce anxiety and depression, and decrease drug-seeking behavior in animal models.
properties
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-11-2-3-12(10-11)13-4-5-14-6-8-15-9-7-14/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFDVCGIMRQIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-morpholin-4-ylethyl)cyclopentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)
![1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)

![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5209311.png)
![3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5209317.png)

![N-(2-fluorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5209334.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-2-furamide](/img/structure/B5209350.png)